2-(1H-indol-2-ylformamido)propanoic acid

Description

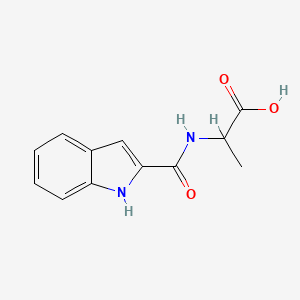

2-(1H-Indol-2-ylformamido)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a formamido group linked to the 2-position of an indole ring. The indole moiety is a common pharmacophore in bioactive molecules, and the formamido group introduces hydrogen-bonding capabilities, which may influence solubility and receptor interactions .

Properties

IUPAC Name |

2-(1H-indole-2-carbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7(12(16)17)13-11(15)10-6-8-4-2-3-5-9(8)14-10/h2-7,14H,1H3,(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMNAEZCOPCAGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1H-indol-2-ylformamido)propanoic acid typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method involves the reaction of indole-2-carboxylic acid with formamide and a suitable catalyst to form the desired compound. The reaction conditions often include heating and the use of solvents such as toluene or dimethylformamide (DMF) to facilitate the reaction .

Industrial production methods for indole derivatives often involve multi-step synthetic routes that include the formation of key intermediates followed by functional group transformations. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

2-(1H-indol-2-ylformamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the indole ring .

Scientific Research Applications

Medicinal Chemistry

2-(1H-indol-2-ylformamido)propanoic acid serves as a building block for synthesizing more complex indole derivatives. These derivatives are valuable in developing new pharmaceuticals and agrochemicals. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it significant in medicinal chemistry research.

Biological Activities

The compound has been investigated for its potential biological activities , including:

- Antiviral Properties : Studies suggest that indole derivatives exhibit antiviral effects, making them candidates for further exploration against viral infections.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is crucial in treating various inflammatory disorders.

- Anticancer Activity : Indole derivatives, including this compound, have been screened for their ability to inhibit cancer cell growth, demonstrating significant potential as anticancer agents .

Neuroprotective Applications

Recent research has focused on the neuroprotective properties of this compound. Its ability to mitigate oxidative stress and neuroinflammation positions it as a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Case Study 1: Neuroprotection in Alzheimer's Disease

In an animal model of Alzheimer's disease, treatment with this compound significantly improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests that the compound may help protect neuronal cells from damage associated with neurodegenerative diseases .

Case Study 2: Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial for protecting neuronal cells from oxidative damage, a common feature in neurodegenerative conditions .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in the industrial sector :

- Dyes and Pigments : The compound's chemical properties make it suitable for producing dyes and pigments.

- Chemical Synthesis : It is used in synthesizing various industrial chemicals due to its versatile chemical reactivity .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Building block for new pharmaceuticals |

| Biological Activities | Antiviral, anti-inflammatory, anticancer properties |

| Neuroprotection | Improved cognitive function in Alzheimer's models |

| Industrial Uses | Production of dyes and chemical synthesis |

Mechanism of Action

The mechanism of action of 2-(1H-indol-2-ylformamido)propanoic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

L-Tryptophan [(2S)-2-Amino-3-(1H-Indol-3-yl)propanoic Acid]

- Structure: L-Tryptophan (C₁₁H₁₂N₂O₂, MW 204.23) has an indol-3-yl group and an amino acid backbone .

- Key Differences : Unlike the target compound, L-tryptophan lacks a formamido group and instead has a primary amine. The indole substituent is at position 3 rather than 2.

- Properties: Water-soluble (due to the zwitterionic nature of amino acids) and essential for protein biosynthesis.

- Applications : Precursor for serotonin and melatonin synthesis .

3-(1H-Indol-3-yl)-2-(2-Nitrobenzenesulfonamido)propanoic Acid

- Structure : Features a sulfonamido group at position 2 and a nitrobenzene ring .

- Key Differences : The sulfonamido group introduces stronger acidity compared to formamido. The nitro group may enhance electrophilicity.

- Properties : Crystalline solid with disordered solvent molecules in its lattice, as shown by X-ray diffraction .

Digyaindoleacid A [2-(1-(4-Hydroxyphenyl)-3-Oxobut-1-en-2-yloxy)-3-(1H-Indol-3-yl)propanoic Acid]

- Structure: Contains an indol-3-yl group, a hydroxyaryl substituent, and an enol ether linkage .

- Key Differences: The hydroxyaryl and enol ether groups confer distinct redox properties compared to the simpler formamido group in the target compound.

- Properties: Novel indole alkaloid isolated from marine sources; moderate cytotoxicity (43.2% mortality in brine shrimp assays at 0.1 mg/mL) .

Physicochemical Properties

Biological Activity

2-(1H-indol-2-ylformamido)propanoic acid, a compound derived from indole, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including neuroprotective, antimicrobial, and cytotoxic effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure contributes to its interaction with various biological targets, influencing its activity.

Neuroprotective Activity

Recent studies indicate that derivatives of indole compounds exhibit significant neuroprotective effects. For instance, this compound has been linked to:

- Oxidative Stress Reduction : It protects against oxidative stress-induced damage in neuronal cell lines (e.g., SH-SY5Y). Research shows that it can mitigate the effects of reactive oxygen species (ROS), which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's .

- MAO-B Inhibition : The compound has demonstrated inhibitory activity against monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This inhibition is crucial for developing treatments for neurodegenerative disorders .

Table 1: Neuroprotective Effects of Indole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 50 | MAO-B inhibition, ROS scavenging |

| Indole-3-propionic acid | 20 | Antioxidant properties |

| 5-Methoxy-indole carboxylic acid | 30 | Neuroprotection via lipid peroxidation inhibition |

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

- Minimum Inhibitory Concentration (MIC) : Studies report an MIC of approximately 0.98 μg/mL against MRSA, indicating strong antibacterial potential .

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.5 |

| MRSA | 0.98 |

| Mycobacterium tuberculosis | 3.0 |

Cytotoxic Effects

Cytotoxicity tests reveal that while the compound exhibits significant biological activity, it also shows selective toxicity towards cancer cell lines.

- Cell Lines Tested : Various cancer cell lines (e.g., A549, MCF-7) were treated with the compound to assess antiproliferative effects. The results indicated a preferential suppression of rapidly dividing cells .

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MCF-7 | 25 |

| K562 | 30 |

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives:

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, treatment with indole derivatives resulted in improved cognitive function and reduced markers of oxidative stress .

- Antimicrobial Efficacy : Clinical isolates of MRSA treated with the compound showed a significant reduction in biofilm formation, which is critical for bacterial virulence and resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.